3,3-Difluorocyclobutane-1-carboximidamide

Medicinal Chemistry Amidine Building Blocks Hydrogen-Bonding Motifs

Procure 3,3-Difluorocyclobutane-1-carboximidamide to leverage its unique geminal difluoro substitution for enhanced metabolic stability and its carboximidamide group for precise hydrogen-bonding control. Ideal for SAR studies and lead optimization. Available in high purity from trusted vendors.

Molecular Formula C5H8F2N2
Molecular Weight 134.13
CAS No. 1780452-01-8
Cat. No. B2847131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclobutane-1-carboximidamide
CAS1780452-01-8
Molecular FormulaC5H8F2N2
Molecular Weight134.13
Structural Identifiers
SMILESC1C(CC1(F)F)C(=N)N
InChIInChI=1S/C5H8F2N2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H3,8,9)
InChIKeyDNVXNPQWTNCPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorocyclobutane-1-carboximidamide (CAS 1780452-01-8): Fluorinated Cyclobutane Amidine Building Block for Drug Discovery


3,3-Difluorocyclobutane-1-carboximidamide (CAS 1780452-01-8) is a specialized fluorinated cyclobutane derivative characterized by a geminal difluoro-substituted cyclobutane ring bearing a carboximidamide functional group . With a molecular formula of C5H8F2N2 and a molecular weight of 134.13 g/mol, this compound belongs to the class of conformationally restricted fluorinated amidines that serve as versatile building blocks in medicinal chemistry and organic synthesis . The 3,3-difluorocyclobutane scaffold is recognized in drug design for its ability to enhance metabolic stability and modulate physicochemical properties of lead compounds [1].

3,3-Difluorocyclobutane-1-carboximidamide: Critical Functional Group Distinctions That Preclude Generic Substitution


Procurement of a generic cyclobutane amidine analog in place of 3,3-Difluorocyclobutane-1-carboximidamide carries substantial scientific risk due to distinct functional group chemistry and physicochemical properties. The carboximidamide (amidine) moiety in this compound differs fundamentally from the carboxamide, carboxylic acid, and nitrile analogs in the same 3,3-difluorocyclobutane series in terms of hydrogen-bonding capacity, basicity, and nucleophilic reactivity . Furthermore, the geminal difluoro substitution at the 3-position of the cyclobutane ring confers enhanced metabolic stability compared to non-fluorinated cyclobutane amidines such as cyclobutanecarboximidamide (CAS 748081-82-5) [1]. Substitution with a structurally similar but functionally distinct analog—such as the corresponding carboxylic acid or carboxamide—will predictably alter binding interactions, synthetic utility, and downstream biological performance [2].

3,3-Difluorocyclobutane-1-carboximidamide (CAS 1780452-01-8): Quantitative Comparative Evidence for Scientific Selection


Functional Group Differentiation: Carboximidamide versus Carboxamide and Carboxylic Acid Analogs

3,3-Difluorocyclobutane-1-carboximidamide possesses a carboximidamide (amidine) functional group, distinguishing it from closely related 3,3-difluorocyclobutane analogs bearing carboxamide or carboxylic acid moieties. The amidine group (pKa ~12-13 for unsubstituted amidines) is significantly more basic than the carboxamide analog 3,3-difluorocyclobutanecarboxamide (pKa 16.17±0.40 predicted), enabling distinct hydrogen-bonding interactions and protonation states under physiological conditions . This functional group divergence cannot be compensated for by simple analog substitution .

Medicinal Chemistry Amidine Building Blocks Hydrogen-Bonding Motifs

Metabolic Stability Advantage: Fluorinated versus Non-Fluorinated Cyclobutane Amidine Scaffolds

The 3,3-difluorocyclobutane scaffold imparts enhanced metabolic stability relative to non-fluorinated cyclobutane amidines. The geminal difluoro substitution at the 3-position reduces susceptibility to oxidative metabolism compared to the non-fluorinated analog cyclobutanecarboximidamide (CAS 748081-82-5) [1]. This stability advantage arises from the electron-withdrawing nature of fluorine atoms and the increased C-F bond strength relative to C-H bonds [2].

Metabolic Stability Fluorinated Building Blocks Drug Design

Commercial Availability: Quantified Supply Metrics versus Research-Only Analogs

3,3-Difluorocyclobutane-1-carboximidamide is commercially available from multiple vendors at defined purity grades, with documented stock levels and price transparency. In contrast, the non-fluorinated analog cyclobutanecarboximidamide (CAS 748081-82-5) shows limited commercial availability at higher cost per gram [1]. The fluorinated compound is offered at 98% purity by major suppliers with transparent tiered pricing, enabling reproducible research procurement .

Procurement Research Supply Chain Building Block Sourcing

Conformational Restriction: Cyclobutane Scaffold versus Linear or Larger Ring Analogs

The 3,3-difluorocyclobutane scaffold provides conformational restriction that linear or larger-ring amidine analogs cannot replicate. Cyclobutane is the smallest cyclic structural motif that allows for meaningful conformational restriction without significantly altering chemical properties, making it valuable for lead-oriented synthesis [1]. The geminal difluoro substitution further rigidifies the scaffold and serves as a bioisostere for carbonyl groups in drug design .

Conformational Analysis Lead-Oriented Synthesis Bioisosteres

Hydrochloride Salt Form: Solubility and Handling Advantage versus Free Base

The hydrochloride salt of 3,3-difluorocyclobutane-1-carboximidamide (CAS 1779951-31-3) offers improved aqueous solubility and handling characteristics compared to the free base form (CAS 1780452-01-8). The salt form exhibits enhanced stability and solubility, facilitating handling, storage, and use in aqueous reaction conditions [1]. This salt form is directly analogous to cyclobutanecarboxamidine hydrochloride (CAS 71690-89-6), which has demonstrated utility in cardiovascular research applications .

Formulation Salt Selection Physicochemical Properties

Synthetic Intermediate Utility: Documented Role in Bioactive Compound Synthesis

The 3,3-difluorocyclobutane scaffold, from which 3,3-difluorocyclobutane-1-carboximidamide is derived, serves as a key intermediate in the synthesis of bioactive compounds. Specifically, the related intermediate 3,3-difluorocyclobutanecarbonyl chloride (CAS 946488-78-4) has been employed in the synthesis of cathepsin cysteine protease inhibitors under development by Merck Sharp & Dohme, demonstrating the scaffold's relevance in advanced pharmaceutical research [1]. The acyl chloride intermediate is also used in the preparation of immunomodulators for viral diseases and cancer [2].

Synthetic Chemistry Pharmaceutical Intermediates Drug Discovery

3,3-Difluorocyclobutane-1-carboximidamide: Evidence-Based Application Scenarios for Research and Procurement


Medicinal Chemistry: Amidine-Containing Lead Optimization Requiring Metabolic Stability

Use 3,3-difluorocyclobutane-1-carboximidamide as a building block when designing amidine-containing lead compounds that require enhanced metabolic stability. The geminal difluoro substitution provides a class-level metabolic stability advantage over non-fluorinated cyclobutane amidines such as cyclobutanecarboximidamide (CAS 748081-82-5), as documented in studies of 3,3-difluorocyclobutyl-substituted building blocks [1]. This application is particularly relevant for programs targeting oral bioavailability or extended pharmacokinetic half-life where metabolic clearance is a known liability. The compound's commercial availability at 98% purity from multiple vendors supports reproducible SAR exploration [2].

Conformationally Restricted Pharmacophore Design for Target Binding Optimization

Employ 3,3-difluorocyclobutane-1-carboximidamide in structure-activity relationship (SAR) studies where spatial orientation of the amidine pharmacophore must be precisely controlled. The cyclobutane scaffold provides the smallest cyclic structural motif capable of meaningful conformational restriction without significantly altering chemical properties, making it ideal for lead-oriented synthesis [1]. This conformational constraint cannot be replicated with linear aliphatic amidines or larger cycloalkane amidines. The geminal difluoro substitution further rigidifies the scaffold and serves as a bioisostere for carbonyl groups, enabling fine-tuning of binding interactions [2].

Pharmaceutical Intermediate for Fluorinated Bioactive Compound Synthesis

Utilize 3,3-difluorocyclobutane-1-carboximidamide as a synthetic intermediate in the development of fluorinated pharmaceutical candidates. The broader 3,3-difluorocyclobutane scaffold has demonstrated utility in the synthesis of cathepsin cysteine protease inhibitors, as evidenced by its appearance in Merck patent literature (US9573913B2) [1]. The related intermediate 3,3-difluorocyclobutanecarbonyl chloride (CAS 946488-78-4) is employed in the preparation of immunomodulators for viral diseases and cancer [2]. These documented applications validate the scaffold's relevance in advanced drug discovery programs and reduce scaffold selection risk.

Hydrogen-Bonding Motif Replacement in Bioisostere Design

Apply 3,3-difluorocyclobutane-1-carboximidamide as an amidine-containing building block for hydrogen-bonding motif replacement in bioisostere design strategies. The amidine group (pKa ~12-13) offers distinct hydrogen-bonding capacity and protonation behavior compared to the carboxamide analog 3,3-difluorocyclobutanecarboxamide (pKa 16.17±0.40 predicted) [1]. This approximately 3-4 log unit difference in basicity directly impacts binding interactions, solubility, and membrane permeability at physiological pH. For researchers requiring specific hydrogen-bonding patterns or charge states, substitution with the carboxamide or carboxylic acid analogs would fundamentally alter the compound's physicochemical and biological profile [2].

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